molecular formula C19H23NO B5831448 N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide

N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5831448
M. Wt: 281.4 g/mol
InChI Key: WCRLBFSUFUVVFJ-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide core with two ethyl groups attached to the phenyl ring at the 2 and 6 positions, and a methyl group attached to the phenyl ring at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with 4-methylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can help achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(2,6-diethylphenyl)-2-(4-methylphenyl)ethylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,6-diethylphenyl)-2-(4-chlorophenyl)acetamide
  • N-(2,6-diethylphenyl)-2-(4-fluorophenyl)acetamide
  • N-(2,6-diethylphenyl)-2-(4-nitrophenyl)acetamide

Comparison: N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the methyl group at the 4 position of the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents at the 4 position, this compound may exhibit distinct properties and applications.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-4-16-7-6-8-17(5-2)19(16)20-18(21)13-15-11-9-14(3)10-12-15/h6-12H,4-5,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRLBFSUFUVVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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